molecular formula C4H2F8O B14619078 3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane CAS No. 60598-11-0

3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane

Cat. No.: B14619078
CAS No.: 60598-11-0
M. Wt: 218.04 g/mol
InChI Key: LTRUYHVIVWXQMY-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane is a fluorinated organic compound with the molecular formula C4H2F8O. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane typically involves the reaction of hexafluoropropene with difluoromethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can convert it into less fluorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy acids, while substitution reactions can produce a variety of fluorinated ethers or esters.

Scientific Research Applications

3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound is studied for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorine content.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that require high stability and resistance to metabolic degradation.

    Industry: It is used in the production of specialty polymers and as a solvent for high-performance applications.

Mechanism of Action

The mechanism by which 3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane exerts its effects is primarily through its interaction with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds and interact with various enzymes and receptors, altering their activity. These interactions can modulate biological pathways and processes, making the compound useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)phenol
  • 3-(Difluoromethoxy)aniline
  • 3-(Difluoromethoxy)benzyl alcohol

Comparison

Compared to these similar compounds, 3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane is unique due to its higher degree of fluorination, which imparts greater thermal stability and resistance to oxidation. This makes it more suitable for applications requiring extreme conditions. Additionally, its specific molecular structure allows for unique interactions with biological targets, enhancing its potential in pharmaceutical research.

Properties

IUPAC Name

3-(difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O/c5-1(13-2(6)7)3(8,9)4(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRUYHVIVWXQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623280
Record name 3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60598-11-0
Record name 3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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